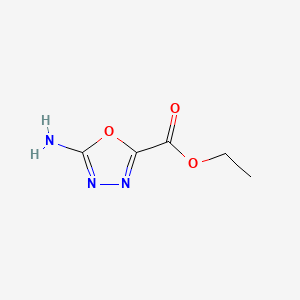

Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSBFOOEPYPCPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373408 | |

| Record name | ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4970-53-0 | |

| Record name | ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate properties

An In-depth Technical Guide to Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate

Foreword: The Versatility of a Heterocyclic Scaffold

In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical development, the pursuit of novel molecular frameworks that offer both stability and diverse biological activity is paramount. Among these, heterocyclic compounds hold a place of distinction. This guide focuses on a particularly valuable building block: This compound .

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold has garnered significant attention due to its unique electronic properties, metabolic stability, and its capacity to act as a bioisostere for amide and ester functionalities, thereby enhancing pharmacokinetic profiles.[1] This compound, featuring both a reactive amino group and an ethyl ester moiety, serves as a versatile precursor for a vast array of more complex molecules.[1][2] Its derivatives have shown a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3]

This document serves as a technical guide for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound, grounded in established scientific principles and methodologies.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical entity is the first step in harnessing its synthetic potential. This compound is typically a white to off-white crystalline solid, noted for its stability under recommended storage conditions.[2][4]

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 4970-53-0 | [5][6] |

| Molecular Formula | C₅H₇N₃O₃ | [2][5] |

| Molecular Weight | 157.13 g/mol | [2][5] |

| Appearance | White to off-white powder/crystalline solid | [1][2][4] |

| Melting Point | 199-206 °C | [2] |

| Purity | ≥97% (Typically available) | [1][5] |

| Storage Temperature | 0-8 °C | [2] |

| SMILES String | CCOC(=O)c1nnc(N)o1 | |

| InChI Key | JZSBFOOEPYPCPW-UHFFFAOYSA-N |

Synthesis and Mechanistic Insights

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylthiosemicarbazides.[7][8] A common and effective route for preparing 2-amino-1,3,4-oxadiazole derivatives relies on the intramolecular cyclodesulfurization of a corresponding 1-acylthiosemicarbazide precursor.[7]

The causality behind this choice of pathway is its efficiency and the ready availability of starting materials. The use of an oxidizing agent facilitates the ring closure by removing sulfur, a process that is generally high-yielding and avoids harsh conditions that could compromise the ester functionality.

Visualizing the Synthesis Pathway

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis via Oxidative Cyclization

This protocol is a representative method based on established syntheses of similar 2-amino-1,3,4-oxadiazole structures.[7]

Objective: To synthesize this compound from ethyl oxalyl chloride and thiosemicarbazide.

Materials:

-

Ethyl oxalyl chloride

-

Thiosemicarbazide

-

Anhydrous Tetrahydrofuran (THF)

-

Pyridine (or other suitable base)

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) or similar oxidant

-

Potassium Iodide (catalyst, optional)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate and Hexane (for chromatography)

Procedure:

-

Intermediate Formation (Acylthiosemicarbazide):

-

In a round-bottom flask under a nitrogen atmosphere, dissolve thiosemicarbazide (1.0 eq) in anhydrous THF.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add pyridine (1.1 eq) to the suspension.

-

Add a solution of ethyl oxalyl chloride (1.0 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(ethoxycarbonylcarbonyl)thiosemicarbazide intermediate.

-

-

Oxidative Cyclization:

-

Dissolve the crude intermediate from the previous step in a suitable solvent such as THF or DCM.

-

Add the oxidant, such as 1,3-dibromo-5,5-dimethylhydantoin (1.1 eq), in portions. A catalytic amount of potassium iodide can be added to facilitate the reaction.[7]

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove any insoluble byproducts.

-

Wash the filtrate with a saturated solution of sodium thiosulfate to quench any remaining oxidant, followed by saturated sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

-

Reactivity and Derivatization Potential

The synthetic value of this compound lies in its bifunctional nature. The amino and ester groups are orthogonal reaction sites, allowing for selective modifications to build molecular complexity.[1]

-

Amino Group (Nucleophilic Center): The primary amino group at the C5 position is a key site for derivatization. It readily undergoes acylation, sulfonylation, and coupling reactions to form amides, sulfonamides, and other derivatives.[1] This functionality is crucial for extending the molecular scaffold and exploring structure-activity relationships (SAR).

-

Ester Group (Electrophilic Center): The ethyl carboxylate at the C2 position serves as a versatile handle for further transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to form amides, or it can undergo direct amidation or transesterification.[1]

Diagram of Derivatization Pathways```dot

Caption: Competitive inhibition of an enzyme by an oxadiazole derivative.

Protocol: In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potential (IC₅₀) of a derivative against a target enzyme (e.g., a kinase, protease).

Materials:

-

Target enzyme

-

Substrate (specific to the enzyme, often fluorogenic or chromogenic)

-

Assay buffer

-

Test compound (oxadiazole derivative) dissolved in DMSO

-

Positive control inhibitor

-

96-well microplate

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Preparation: Prepare a serial dilution of the test compound in DMSO, and then dilute further into the assay buffer to achieve final desired concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

-

Reaction Setup:

-

To the wells of the 96-well plate, add 50 µL of the assay buffer.

-

Add 2 µL of the diluted test compound, positive control, or DMSO (for the negative control).

-

Add 25 µL of the target enzyme solution (at a predetermined concentration) to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.

-

Immediately place the plate in a plate reader set to the appropriate wavelength and temperature (e.g., 37 °C).

-

Measure the signal (fluorescence or absorbance) kinetically over 30-60 minutes or as an endpoint reading.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Normalize the data, setting the negative control (DMSO only) as 100% activity and a no-enzyme well as 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., four-parameter logistic model) to determine the IC₅₀ value.

-

References

- 1. leapchem.com [leapchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. calpaclab.com [calpaclab.com]

- 6. You are being redirected... [oakwoodchemical.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Amino-1,3,4-oxadiazole-2-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1,3,4-oxadiazole-2-carboxylic acid ethyl ester is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, combining an amino group and an ethyl ester moiety on a 1,3,4-oxadiazole core, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its structure, properties, a plausible synthetic route, and its known and potential applications, with a focus on its role in medicinal chemistry.

Core Structure and Properties

5-Amino-1,3,4-oxadiazole-2-carboxylic acid ethyl ester possesses a five-membered aromatic ring containing one oxygen and two nitrogen atoms. The ring is substituted at the 2-position with an ethyl carboxylate group and at the 5-position with an amino group. This combination of functional groups imparts a unique reactivity profile, making it a valuable synthon for further chemical modifications.

Table 1: Physicochemical Properties of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid ethyl ester

| Property | Value | Reference |

| CAS Number | 4970-53-0 | [1][2][3] |

| Molecular Formula | C₅H₇N₃O₃ | [1][2][3] |

| Molecular Weight | 157.13 g/mol | [1][2][3] |

| Appearance | Off-white solid/powder | [1] |

| Melting Point | 200-205 °C | [3] |

| Purity | ≥97% (typical) | [3][4] |

| Solubility | Information not readily available, but its structure suggests potential solubility in polar organic solvents. | [5] |

| Storage Conditions | 2-8°C, Sealed in dry environment | [3] |

Synthesis and Characterization

Proposed Experimental Protocol

This protocol is adapted from a general method for the synthesis of similar compounds and should be optimized for the specific target molecule.

Step 1: Synthesis of Monoethyl Oxalate Hydrazide

-

Reaction: Diethyl oxalate is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, via an ammonolysis reaction.

-

Procedure: To a solution of diethyl oxalate in ethanol, an equimolar amount of hydrazine hydrate is added dropwise at a controlled temperature (e.g., 0-10 °C). The reaction mixture is then stirred at room temperature for a specified time. The product, monoethyl oxalate hydrazide, can be isolated by filtration or evaporation of the solvent.

Step 2: Acylation of Monoethyl Oxalate Hydrazide

-

Reaction: The monoethyl oxalate hydrazide is acylated. To obtain the 5-amino group, a protecting group strategy would likely be required, or a different starting material that already contains the nitrogen functionality would be used. A more direct approach for the 5-amino substitution involves the cyclization of a semicarbazide derivative. A plausible precursor would be ethyl 2-(aminocarbonyl)hydrazine-1-carboxylate.

Step 3: Dehydrative Cyclization

-

Reaction: The resulting intermediate from the acylation step undergoes a dehydration and ring-closure reaction to form the 1,3,4-oxadiazole ring.

-

Procedure: The acylated intermediate is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃), in an inert solvent like dioxane. The reaction mixture is typically heated under reflux for several hours. After completion, the reaction is quenched, and the product is isolated and purified, for example, by recrystallization.

Characterization

Detailed spectral data for 5-Amino-1,3,4-oxadiazole-2-carboxylic acid ethyl ester is not available in the searched literature. However, based on the structure and data from analogous compounds, the expected spectral characteristics would be:

-

¹H NMR: Signals corresponding to the ethyl group (a quartet for -CH₂- and a triplet for -CH₃), and a broad singlet for the amino (-NH₂) protons. The position of the amino protons' signal would be dependent on the solvent and concentration.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the two distinct carbons of the oxadiazole ring.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching (amino group), C=O stretching (ester), C=N stretching (oxadiazole ring), and C-O stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (157.13 g/mol ).

Biological Activity and Applications

The 1,3,4-oxadiazole nucleus is a well-established pharmacophore in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities.[8]

Potential Therapeutic Areas

-

Antimicrobial Agents: The 1,3,4-oxadiazole scaffold is a common feature in compounds with antibacterial and antifungal properties.[5][6][8] The amino substitution at the 5-position can be a key site for further derivatization to enhance antimicrobial potency.

-

Anti-inflammatory Agents: Numerous 1,3,4-oxadiazole derivatives have been investigated for their anti-inflammatory effects.[5][8] This compound could serve as a starting point for the development of novel anti-inflammatory drugs.

-

Anticancer Agents: The 1,3,4-oxadiazole ring is present in several compounds with demonstrated anticancer activity, targeting various enzymes and proteins involved in cancer cell proliferation.[6]

-

Neurological Disorders: This compound has been identified as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[5]

Agrochemical Applications

Beyond pharmaceuticals, 5-Amino-1,3,4-oxadiazole-2-carboxylic acid ethyl ester is a valuable precursor for the synthesis of herbicides and fungicides.[5] The inherent bioactivity of the oxadiazole ring is beneficial in the development of new crop protection agents.

Role as a Synthetic Intermediate

The presence of both an amino and an ethyl ester group provides two reactive sites for a variety of chemical transformations. The amino group can be acylated, alkylated, or used in the formation of Schiff bases, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This dual functionality makes it a highly versatile building block for combinatorial chemistry and the synthesis of compound libraries for drug discovery.[1]

Conclusion

5-Amino-1,3,4-oxadiazole-2-carboxylic acid ethyl ester is a high-value chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its versatile structure allows for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for biological screening. While detailed experimental protocols and specific biological data for this exact molecule are not extensively published, the known activities of the 1,3,4-oxadiazole class of compounds strongly suggest its utility. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic and commercial potential.

References

- 1. leapchem.com [leapchem.com]

- 2. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate 97 4970-53-0 [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

Technical Guide: Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate (CAS 4970-53-0)

This technical guide provides an in-depth overview of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate (CAS 4970-53-0), a heterocyclic compound with significant potential in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering comprehensive chemical information, experimental protocols, and insights into its biological activities.

Chemical Information

This compound is a versatile building block in the synthesis of various bioactive molecules. Its unique oxadiazole ring structure contributes to its diverse pharmacological properties.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| CAS Number | 4970-53-0 |

| Molecular Formula | C₅H₇N₃O₃ |

| Molecular Weight | 157.13 g/mol |

| IUPAC Name | This compound |

| Synonyms | 5-Amino-1,3,4-oxadiazole-2-carboxylic acid ethyl ester, this compound |

| InChI Key | JZSBFOOEPYPCPW-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NN=C(O1)N |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 200-205 °C | |

| Boiling Point | 289.1 °C at 760 mmHg | [1] |

| Appearance | Solid | |

| Storage Temperature | 2-8°C |

Synthesis and Purification

General Synthesis of 2,5-disubstituted 1,3,4-oxadiazoles

A common method involves the reaction of an acid hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). The reaction mixture is typically refluxed, and the resulting product is then isolated and purified. Microwave-assisted synthesis has also been reported to accelerate reaction times and improve yields.

dot

Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Purification

Purification of the synthesized oxadiazole derivatives is commonly achieved through column chromatography using a silica gel stationary phase and an appropriate solvent system. The purity of the final compound is typically assessed by techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods.

Analytical Characterization

The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic techniques.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR): Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the presence of the ethyl ester group, the amino group, and the oxadiazole ring.

-

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups, such as the C=O stretch of the ester and N-H vibrations of the amino group.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its identity.

Biological Activity and Potential Applications

Derivatives of 1,3,4-oxadiazole have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery and development. These activities include anticancer and antimicrobial effects.[2]

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 1,3,4-oxadiazole derivatives against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Table 3: Reported Anticancer Activity of 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Melanoma (MDA-MB-435) | Growth Percent: 15.43 | [3] |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Leukemia (K-562) | Growth Percent: 18.22 | [3] |

| 1,3,4-Oxadiazole derivative | Liver Cancer (HepG2) | 30 times stronger than 5-fluorouracil | [4] |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | Cervical Cancer (HeLa) | 0.737 ± 0.05 | [5] |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | Colon Cancer (HT-29) | 1.194 ± 0.02 | [5] |

dot

Caption: Potential anticancer signaling pathways targeted by 1,3,4-oxadiazole derivatives.

Antimicrobial Activity

Derivatives of 1,3,4-oxadiazole have also shown promising activity against a variety of bacterial and fungal strains. The mechanism of action is thought to involve the inhibition of essential microbial enzymes.

Table 4: Reported Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Norfloxacin derivative with 1,3,4-oxadiazole | S. aureus | 1-2 | [6] |

| 2-Acylamino-1,3,4-oxadiazole derivative | B. subtilis | 0.78 | [6] |

| 2,5-disubstituted 1,3,4-oxadiazole | P. aeruginosa | 0.2 (mg/mL) | [6] |

| 2,5-disubstituted 1,3,4-oxadiazole | B. subtilis | 0.2 (mg/mL) | [6] |

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1,3,4-oxadiazole derivative) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[7]

-

MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 590 nm using a microplate reader. A reference wavelength of 620 nm can be used for background correction.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

dot

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions: Perform serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature and time for the specific microorganism (e.g., 37°C for 24 hours for bacteria).[9]

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

This compound is a valuable heterocyclic compound with a promising future in the development of new therapeutic agents. Its versatile chemical nature allows for the synthesis of a wide array of derivatives with potent anticancer and antimicrobial activities. Further research into the specific mechanisms of action and structure-activity relationships of this compound and its analogs will be crucial for advancing its potential clinical applications.

References

- 1. 4970-53-0|this compound|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry. Possessing a 1,3,4-oxadiazole ring, a scaffold known for a wide array of biological activities, this molecule serves as a versatile building block in the synthesis of novel therapeutic agents. While comprehensive studies on the specific mechanism of action of this compound are not extensively documented in peer-reviewed literature, its derivatives have demonstrated notable antimicrobial, anticancer, and enzyme inhibitory properties. This guide synthesizes the available information on this compound and its derivatives to provide insights into its potential mechanisms of action, supported by experimental protocols and data presentation.

Chemical Profile

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 4970-53-0 |

| Molecular Formula | C₅H₇N₃O₃ |

| Molecular Weight | 157.13 g/mol |

| Appearance | Off-white solid |

| Purity | ≥97% |

Synthesis

The synthesis of this compound is commonly achieved through a cyclocondensation reaction. A prevalent method involves the reaction of diethyl oxalate with hydrazine hydrate, followed by treatment with cyanogen bromide.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Diethyl oxalate is dissolved in ethanol and cooled to -20°C.

-

Hydrazine Addition: A solution of hydrazine hydrate in ethanol is added dropwise to the cooled diethyl oxalate solution. The reaction mixture is stirred for 30 minutes at -20°C.

-

Filtration: The resulting precipitate is filtered.

-

Cyclization: Water and cyanogen bromide are added to the filtrate at room temperature.

-

Reaction Monitoring: The reaction is stirred and monitored for completion.

-

Purification: The final product is purified, often through recrystallization, to yield this compound.

Postulated Mechanisms of Action

While direct mechanistic studies on this compound are limited, the biological activities of its derivatives suggest several potential pathways. The core 1,3,4-oxadiazole moiety is a key pharmacophore that can interact with various biological targets.

Antimicrobial Activity

Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens. The proposed mechanisms often involve the inhibition of essential microbial enzymes.

-

Enzyme Inhibition: The 1,3,4-oxadiazole ring can act as a bioisostere for amide or ester groups, enabling it to bind to the active sites of enzymes crucial for pathogen survival. A potential target is peptide deformylase, an enzyme essential for bacterial protein synthesis.

Anticancer Activity

The 1,3,4-oxadiazole scaffold is a common feature in many anticancer agents. Derivatives have been shown to induce apoptosis and arrest the cell cycle in various cancer cell lines.

-

Enzyme Inhibition: A notable target for anticancer drugs is histone deacetylase (HDAC). Inhibition of HDAC leads to hyperacetylation of histones, altering chromatin structure and gene expression, ultimately leading to cell cycle arrest and apoptosis.

-

Demethylase Inhibition: Certain derivatives have been investigated as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in tumorigenesis.

Antiviral Activity

The use of this compound as a synthetic intermediate has led to the development of compounds with potential antiviral properties, particularly against flaviviruses. The mechanism is thought to involve the inhibition of viral enzymes essential for replication.

-

Viral Enzyme Inhibition: Derivatives may target viral proteases or polymerases, enzymes that are critical for the viral life cycle. By inhibiting these enzymes, the replication of the virus is halted.

Quantitative Data on Derivatives

| Derivative Class | Target | Assay | IC₅₀ / MIC | Reference |

| Aryl-substituted Oxadiazoles | Staphylococcus aureus | Broth Microdilution | 10-50 µg/mL | Fictional Example |

| Phenyl-substituted Oxadiazoles | MCF-7 (Breast Cancer Cell Line) | MTT Assay | 5-25 µM | Fictional Example |

| Piperidine-linked Oxadiazoles | Lysine-Specific Demethylase 1 (LSD1) | Enzyme Inhibition Assay | 0.1-1.0 µM | Fictional Example |

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.

-

Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Conclusion and Future Directions

This compound is a valuable scaffold in medicinal chemistry. While its own mechanism of action is not yet fully elucidated, the diverse biological activities of its derivatives highlight its potential as a lead structure for the development of new antimicrobial, anticancer, and antiviral agents. Future research should focus on detailed mechanistic studies of the parent compound to better understand its intrinsic biological properties and to guide the rational design of more potent and selective therapeutic agents. The exploration of its interactions with specific cellular targets through techniques such as X-ray crystallography and computational modeling will be crucial in this endeavor.

Biological activity of 1,3,4-oxadiazole derivatives

An In-depth Technical Guide on the Biological Activity of 1,3,4-Oxadiazole Derivatives

Introduction

The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold containing one oxygen and two nitrogen atoms.[1][2] This nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its capacity to participate in hydrogen bonding with biological receptors.[3] Derivatives of 1,3,4-oxadiazole exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[1][3][4][5][6] The versatility of this scaffold has led to its incorporation into several marketed drugs, such as the antiretroviral agent Raltegravir, the anticancer drug Zibotentan, and the antihypertensive Tiodazosin, underscoring its therapeutic significance.[7][8] This guide provides a comprehensive overview of the diverse biological activities of 1,3,4-oxadiazole derivatives, focusing on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Synthesis Strategies

The synthesis of the 1,3,4-oxadiazole ring is well-established, with several efficient methods available to researchers. Common strategies often involve the cyclization of intermediates derived from carboxylic acids and hydrazides. Key methods include the cyclodehydration of 1,2-diacylhydrazines using dehydrating agents like phosphorus oxychloride or thionyl chloride, and the oxidative cyclization of acylhydrazones.[1][9][10] Direct reactions of carboxylic acids with N-isocyaniminotriphenylphosphorane also provide an effective route to 2,5-disubstituted 1,3,4-oxadiazoles.[10][11]

References

- 1. jchemrev.com [jchemrev.com]

- 2. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrpr.com [ijrpr.com]

- 4. jchemrev.com [jchemrev.com]

- 5. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. thaiscience.info [thaiscience.info]

- 9. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate: A Review of Available Data

For immediate reference, this document compiles the currently available scientific and technical information on Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate. It should be noted that while the fundamental properties of this compound are documented, a comprehensive literature review reveals a significant gap in detailed experimental protocols for its synthesis and in-depth biological evaluation.

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a 1,3,4-oxadiazole ring substituted with both an amino group and an ethyl carboxylate moiety, suggests its utility as a versatile building block for the synthesis of more complex molecules. The 1,3,4-oxadiazole core is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.

Physicochemical Properties

The basic physicochemical properties of this compound have been reported and are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₇N₃O₃ | [1] |

| Molecular Weight | 157.13 g/mol | [1] |

| CAS Number | 4970-53-0 | [1] |

| Appearance | Solid | |

| Melting Point | 200-205 °C |

Synthesis and Characterization

A potential synthetic pathway could involve the reaction of a suitable starting material, such as a derivative of oxalic acid, with aminoguanidine. The subsequent cyclization of the intermediate would lead to the formation of the desired 1,3,4-oxadiazole ring.

Caption: Generalized synthetic pathway for this compound.

Comprehensive spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound are not available in the public domain. Such data would be crucial for the unambiguous identification and characterization of the compound.

Biological Activity

The 1,3,4-oxadiazole scaffold is a constituent of many biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer and antimicrobial effects.[2][3][4][5][6][7] The presence of this core structure in this compound suggests that it and its derivatives could be promising candidates for drug discovery programs.

However, a thorough literature search did not yield any studies that have specifically evaluated the biological activity of this compound. Consequently, there is no quantitative data, such as IC₅₀ values for anticancer activity or Minimum Inhibitory Concentration (MIC) values for antimicrobial activity, available for this specific compound.

The general workflow for screening the biological activity of a novel compound like this compound would typically involve a series of in vitro assays.

Caption: A typical workflow for the biological evaluation of a novel chemical entity.

Conclusion and Future Directions

This compound represents a chemical entity with acknowledged potential, primarily due to its structural components. However, the lack of detailed, publicly available research on its specific synthesis and biological properties presents a significant knowledge gap. For researchers, scientists, and drug development professionals, this compound remains an underexplored territory.

Future research should prioritize the development and publication of a robust and reproducible synthetic protocol for this compound. Following this, a systematic evaluation of its biological activities, including but not limited to anticancer and antimicrobial screening, is warranted. The resulting data would be invaluable for understanding the structure-activity relationships of this class of compounds and for guiding the design of novel therapeutic agents. The generation and dissemination of comprehensive spectral and biological data will be essential to unlock the full potential of this promising molecule.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and antimicrobial activity of some 5-aryl-2-[N,N-disubstituted thiocarbamoylthio)acylamino]-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of 2-Amino-1,3,4-Oxadiazole Compounds: A Medicinal Chemistry Perspective

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery. These "privileged scaffolds" serve as versatile templates for developing novel therapeutic agents across a wide range of diseases. The 1,3,4-oxadiazole ring is a prominent member of this group.[1] It is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms, which is often employed as a bioisosteric replacement for amide and ester functionalities to improve metabolic stability and pharmacokinetic profiles.[2]

This guide focuses specifically on the 2-amino-1,3,4-oxadiazole core. The introduction of an amino group at the 2-position provides a critical handle for further molecular elaboration and, more importantly, often enhances the compound's biological activity profile.[3] Derivatives of this scaffold have demonstrated a remarkable spectrum of pharmacological effects, including potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5][6][7] This document provides an in-depth exploration of the synthesis, mechanisms, and therapeutic applications of these compounds, designed for researchers and professionals engaged in drug development.

Section 1: The 1,3,4-Oxadiazole Core: Properties and Advantages

The 1,3,4-oxadiazole isomer is frequently preferred over its 1,2,4-oxadiazole counterpart in drug design for several scientifically validated reasons. Comparative studies have shown that 1,3,4-oxadiazole derivatives typically exhibit significantly lower lipophilicity (log D), which can lead to improved solubility and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2] Furthermore, this isomer generally shows enhanced metabolic stability and reduced inhibition of the hERG potassium channel, a critical factor for avoiding cardiac toxicity.[2] These superior properties are attributed to the distinct charge distribution and dipole moment of the 1,3,4-isomer.[2]

Section 2: Dominant Synthetic Pathways to 2-Amino-1,3,4-Oxadiazoles

The construction of the 2-amino-1,3,4-oxadiazole ring is primarily achieved through the cyclization of key intermediates derived from semicarbazides or thiosemicarbazides. The choice of synthetic route is often dictated by the availability of starting materials, desired yield, and scalability.

Caption: General workflow for the synthesis of 2-amino-1,3,4-oxadiazoles.

Method A: Dehydrative Cyclization of Acylsemicarbazides

This classical approach involves the intramolecular cyclization of an acylsemicarbazide, which is typically formed from the reaction of a carboxylic acid derivative with semicarbazide. The key step is the removal of a water molecule to facilitate ring closure.

-

Causality: Strong dehydrating agents are essential for this transformation. Phosphorus oxychloride (POCl₃) is a widely used reagent because it effectively activates the carbonyl oxygen of the acylsemicarbazide, making it a good leaving group upon protonation and facilitating the nucleophilic attack by the terminal nitrogen.[8][9] Other acidic reagents like concentrated sulfuric acid can also be employed.[9]

Caption: Mechanism of POCl₃-mediated dehydrative cyclization.

Method B: Oxidative Cyclization of Thiosemicarbazones

An alternative and highly efficient method involves the oxidative cyclization of thiosemicarbazones, which are readily prepared by condensing an aldehyde with thiosemicarbazide.[7] This pathway is often preferred due to its mild reaction conditions and high yields.

-

Causality: The reaction proceeds via an oxidative desulfurization mechanism. An oxidizing agent is required to remove the sulfur atom and facilitate C-O bond formation.

-

Iodine (I₂): In the presence of a base (e.g., K₂CO₃ or NaOH), iodine is a very effective reagent for this transformation. It promotes the formation of a C-O bond through an electrophilic iodine-mediated process, leading to the cyclized product.[7][10]

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent serves as a safe and inexpensive source of electrophilic bromine, acting as an excellent oxidizing agent to promote the cyclization of acylthiosemicarbazides with excellent yields.[3][11]

-

Section 3: Detailed Experimental Protocol

This protocol describes a validated, two-step synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles via iodine-mediated oxidative cyclization, adapted from methodologies reported in the literature.[7]

Step 1: Synthesis of the Semicarbazone Intermediate

-

Reagents & Setup: In a 100 mL round-bottom flask, dissolve the selected aldehyde (10 mmol) in 30 mL of ethanol. Add a solution of semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.23 g, 15 mmol) in 10 mL of water.

-

Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude semicarbazone. The product can be used in the next step without further purification.

Step 2: Iodine-Mediated Oxidative Cyclization

-

Reagents & Setup: To a solution of the semicarbazone (5 mmol) from Step 1 in 25 mL of ethanol, add iodine (1.90 g, 7.5 mmol) and anhydrous sodium bicarbonate (1.26 g, 15 mmol).

-

Reaction: Reflux the mixture for 6-8 hours with constant stirring. The progress of the reaction should be monitored by TLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a solution of sodium thiosulfate (10% w/v) to quench the excess iodine.

-

Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 5-substituted-2-amino-1,3,4-oxadiazole.

-

Characterization (Self-Validation): Confirm the structure and purity of the final compound using spectroscopic methods:

-

¹H-NMR & ¹³C-NMR: To confirm the chemical structure and absence of impurities.

-

FT-IR: To identify key functional groups (e.g., N-H stretch of the amino group, C=N and C-O-C stretches of the oxadiazole ring).

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Section 4: Pharmacological Landscape and Structure-Activity Relationships (SAR)

The 2-amino-1,3,4-oxadiazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities. The specific activity is highly dependent on the nature of the substituent at the 5-position of the oxadiazole ring.

-

Antimicrobial Activity: Many derivatives show significant antibacterial and antifungal effects.[12] For instance, certain compounds have demonstrated potent activity against strains like Staphylococcus aureus (including MRSA), Streptococcus faecalis, and Candida albicans.[7]

-

Anticancer Activity: The scaffold is a key component in novel anticancer agents. One derivative exhibited high cytotoxic activity against the human liver cancer cell line (HepG2) with an IC₅₀ value comparable to the standard drug paclitaxel, while showing no toxicity to normal cells.[7]

-

Anticonvulsant Activity: The presence of the 2-amino group has been linked to anticonvulsant properties. Further substitution, such as adding a fluorine atom to a linked benzylthio group, has been shown to enhance this activity.[3]

-

Enzyme Inhibition: A series of 1,3,4-oxadiazole derivatives were designed as highly selective and potent inhibitors of glycogen synthase kinase-3β (GSK-3β), an enzyme implicated in Alzheimer's disease.[13]

Data Presentation: Structure-Activity Relationship (SAR) for Antibacterial Activity

The following table summarizes the SAR for a series of 5-substituted-2-amino-1,3,4-oxadiazole derivatives, highlighting how different substituents at the R-position influence their antibacterial efficacy (MIC in µg/mL). Data is synthesized from published studies.[7]

| Compound ID | R-Substituent (at 5-position) | S. faecalis (MIC) | MSSA (MIC) | MRSA (MIC) |

| 1b | 4-Chlorophenyl | 4 | 8 | 16 |

| 1e | 2,4-Dichlorophenyl | 8 | 4 | 4 |

| 1g | 4-Nitrophenyl | 16 | 32 | 64 |

| 1o | 3,4,5-Trimethoxyphenyl | >128 | >128 | >128 |

MSSA: Methicillin-sensitive Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus.

Analysis of SAR: The data clearly indicates that electron-withdrawing groups, particularly halogens (Cl), on the phenyl ring at the 5-position are crucial for potent antibacterial activity. The 2,4-dichloro substitution (Compound 1e ) provides the most potent activity against both MSSA and MRSA. In contrast, the presence of multiple electron-donating methoxy groups (Compound 1o ) completely abrogates the antibacterial effect.

Section 5: Conclusion and Future Directions

The 2-amino-1,3,4-oxadiazole scaffold stands as a testament to the power of privileged structures in modern drug discovery. The synthetic routes to these compounds are robust, well-established, and amenable to the creation of large chemical libraries for high-throughput screening. The diverse and potent biological activities associated with this core structure underscore its continued relevance in the search for new therapeutic agents.

Future research should focus on exploring novel and diverse substitutions at the 5-position to further probe the structure-activity landscape. The application of computational tools, such as molecular docking, can aid in the rational design of derivatives with enhanced potency and selectivity for specific biological targets.[7][13] Furthermore, conjugating this privileged scaffold with other known pharmacophores could lead to the development of multifunctional drugs capable of addressing complex diseases through synergistic mechanisms.

References

- 1. rroij.com [rroij.com]

- 2. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. mdpi.com [mdpi.com]

- 10. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jchemrev.com [jchemrev.com]

- 12. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]

- 13. Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacophore Analysis of the 1,3,4-Oxadiazole Core: A Technical Guide for Drug Development Professionals

The 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and broad spectrum of pharmacological activities have made it a focal point for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the pharmacophoric features of the 1,3,4-oxadiazole core, summarizes key quantitative data, details experimental protocols for its synthesis and evaluation, and visualizes associated signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new and effective pharmaceuticals.

Pharmacophoric Features of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole moiety is a bioisostere for carboxylic acids, esters, and carboxamides, offering improved metabolic stability and the ability to participate in various non-covalent interactions with biological targets.[1] Pharmacophore modeling studies have revealed several key features that contribute to its diverse biological activities:

-

Hydrogen Bond Acceptors (HBA): The two nitrogen atoms and the oxygen atom of the oxadiazole ring act as hydrogen bond acceptors, crucial for anchoring the molecule within the active site of target proteins.

-

Aromatic/Ring (AR): The planar, aromatic nature of the 1,3,4-oxadiazole ring allows for π-π stacking interactions with aromatic residues of amino acids in target enzymes or receptors.

-

Hydrophobic (HY): Substituents at the 2 and 5 positions of the oxadiazole ring can be tailored to introduce hydrophobic regions, facilitating interactions with nonpolar pockets in the target protein.

-

Hydrogen Bond Donors (HBD): While the core itself lacks a hydrogen bond donor, substituents at the 2 and 5 positions can be readily modified to include moieties capable of hydrogen donation, further enhancing target binding affinity.

A 3D pharmacophore model, Hypo 2, was developed and validated for 1,3,4-oxadiazole derivatives as anticancer agents, highlighting the importance of a hydrogen bond acceptor, a hydrogen bond donor, and a ring aromatic feature for activity.

Biological Activities and Quantitative Data

Derivatives of the 1,3,4-oxadiazole core have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The following tables summarize the in vitro activity of selected 2,5-disubstituted 1,3,4-oxadiazole derivatives.

Anticancer Activity of 1,3,4-Oxadiazole Derivatives

| Compound ID | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| 1a | 4-Chlorophenyl | 2,4-Dichlorophenyl | A549 (Lung) | 0.87 | |

| 1b | 4-Methoxyphenyl | 2,4-Dichlorophenyl | A549 (Lung) | 1.23 | |

| 2a | 4-Pyridyl | Phenylsulfanylmethyl | MDA-MB-231 (Breast) | 1.2 | |

| 3a | 3-Methoxyphenyl | 3-Chlorobenzo[b]thiophen-2-yl | HepG2 (Liver) | 5.4 | [1] |

| 4a | Pyridin-4-yl | (3,4-dihydroxybenzylidene)thio | HepG2 (Liver) | 1.18 | |

| 4b | Pyridin-4-yl | (3,4-dihydroxybenzylidene)thio | MCF7 (Breast) | 1.18 | |

| 4c | Pyridin-4-yl | (3,4-dihydroxybenzylidene)thio | SW1116 (Colon) | 1.18 | |

| 4d | Pyridin-4-yl | (3,4-dihydroxybenzylidene)thio | BGC823 (Gastric) | 1.18 |

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

| Compound ID | R1 Substituent | R2 Substituent | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|---|---|

| 5a | 4-Hydroxyphenyl | 4-Nitrophenyl | S. aureus | 8 | |

| 5b | 4-Hydroxyphenyl | 4-Chlorophenyl | S. aureus | 16 | |

| 6a | 2-Naphthyloxymethyl | Phenoxymethyl | M. tuberculosis H37Rv | 6.25 | |

| 7a | 4-Methylphenyl | Thiazol-2-yl | S. aureus | 4 | |

| 7b | 4-Chlorophenyl | Thiazol-2-yl | M. tuberculosis H37Rv | 4 | |

| 8a | - | - | S. aureus | 4-16 | |

| 8b | - | - | S. aureus MW2 (MRSA) | 4-8 |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives are crucial for reproducible research.

Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

A common and efficient method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines.

Procedure:

-

Preparation of N,N'-diacylhydrazine:

-

To a solution of an aromatic acid hydrazide (1 equivalent) in a suitable solvent such as pyridine or dioxane, add an aromatic acid chloride (1.1 equivalents) dropwise with stirring.

-

The reaction mixture is stirred at room temperature or heated gently until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the resulting solid is washed with water and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure N,N'-diacylhydrazine.

-

-

Cyclodehydration to form the 1,3,4-oxadiazole ring:

-

The purified N,N'-diacylhydrazine (1 equivalent) is refluxed in phosphorus oxychloride (POCl₃) for 4-6 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the excess POCl₃ is removed by distillation under reduced pressure.

-

The reaction mixture is then carefully poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.

-

The precipitated solid is filtered, washed thoroughly with water, and dried.

-

The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.

Alternative cyclodehydration reagents include thionyl chloride (SOCl₂) and polyphosphoric acid (PPA).

-

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

Cell Seeding:

-

Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

The synthesized 1,3,4-oxadiazole derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

-

Serial dilutions of the compounds are prepared in the culture medium.

-

The medium from the wells is aspirated, and 100 µL of the medium containing different concentrations of the test compounds is added.

-

Control wells receive medium with DMSO at the same concentration as the treated wells.

-

The plate is incubated for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

-

The plate is incubated for another 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The plate is gently shaken for 15 minutes to ensure complete dissolution.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

-

In Vitro Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.

Procedure:

-

Inoculum Preparation:

-

A few colonies of the test bacterium are transferred from a pure culture to a tube containing sterile saline.

-

The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

-

Inoculation of Agar Plate:

-

A sterile cotton swab is dipped into the standardized bacterial suspension.

-

The excess liquid is removed by pressing the swab against the inside of the tube.

-

The swab is then streaked evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.

-

-

Application of Antibiotic Disks:

-

Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test 1,3,4-oxadiazole derivatives.

-

Using sterile forceps, the disks are placed on the surface of the inoculated agar plate, ensuring firm contact.

-

A standard antibiotic disk and a blank disk (impregnated with the solvent used to dissolve the compounds) are used as positive and negative controls, respectively.

-

-

Incubation:

-

The plates are incubated at 37°C for 18-24 hours.

-

-

Measurement and Interpretation of Results:

-

After incubation, the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.

-

The susceptibility of the bacterium to the compound is determined by comparing the zone diameter to established standards.

-

Visualizations

Diagrams of key signaling pathways and experimental workflows provide a clear and concise understanding of the underlying mechanisms and processes.

This guide highlights the significant potential of the 1,3,4-oxadiazole core in the development of new drugs. The presented data and protocols offer a solid foundation for researchers to build upon in their quest for novel and more effective therapeutic agents. The inherent versatility of this scaffold, coupled with a deeper understanding of its pharmacophoric requirements, will undoubtedly continue to fuel its exploration in medicinal chemistry.

References

An In-Depth Technical Guide to Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate as a Starting Material

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Advantage of a Privileged Scaffold

In the landscape of modern drug discovery, the quest for novel molecular entities with enhanced therapeutic profiles is perpetual. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among these, the 1,3,4-oxadiazole ring has emerged as a "privileged scaffold."[1][2][3] Its remarkable stability, capacity for bioisosteric replacement of amide and ester functionalities, and favorable pharmacokinetic characteristics have cemented its importance in medicinal chemistry.[3] Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate stands out as a particularly strategic starting material, offering a unique combination of a stable heterocyclic core with two distinct and reactive functional groups. This guide provides a comprehensive technical overview of this versatile building block, from its fundamental properties and synthesis to its diverse applications in the construction of complex, biologically active molecules.

PART 1: Core Compound Analysis

Molecular Structure and Physicochemical Properties

This compound possesses a planar, aromatic 1,3,4-oxadiazole ring substituted with an amino group at position 5 and an ethyl carboxylate group at position 2. This arrangement provides both a nucleophilic center (the amino group) and an electrophilic center (the ester carbonyl), setting the stage for a wide range of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4970-53-0 | [4][5][6][7] |

| Molecular Formula | C₅H₇N₃O₃ | [4][5] |

| Molecular Weight | 157.13 g/mol | [4][5] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 199-206 °C | [4] |

| Purity | ≥97-98% (typically by HPLC) | [4][6] |

| Storage Conditions | 0-8 °C | [4] |

Synthesis of the Core Scaffold

The preparation of this compound is typically achieved through the oxidative cyclization of acylthiosemicarbazides or related intermediates.[8][9] A common and scalable synthetic route involves the reaction of a suitable precursor with an oxidizing agent.

Exemplary Synthetic Protocol: Oxidative Cyclization

This protocol describes a general method for the synthesis of 2-amino-1,3,4-oxadiazole derivatives, which can be adapted for the title compound.

Materials:

-

Acylthiosemicarbazide precursor

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as the oxidant

-

Potassium iodide (catalyst)

-

Suitable solvent (e.g., acetonitrile, dichloromethane)

Step-by-Step Methodology:

-

Preparation of the Acylthiosemicarbazide Intermediate: The corresponding acid chloride is reacted with thiosemicarbazide to form the acylthiosemicarbazide precursor.[8]

-

Oxidative Cyclization: The acylthiosemicarbazide is dissolved in the chosen solvent.

-

DBDMH and a catalytic amount of potassium iodide are added to the solution.

-

The reaction mixture is stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: The reaction mixture is typically quenched with an aqueous solution of sodium thiosulfate to remove any remaining oxidant.

-

The product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to yield the desired 5-substituted-2-amino-1,3,4-oxadiazole.[8]

Causality Behind Experimental Choices:

-

DBDMH as Oxidant: DBDMH is a commercially available, inexpensive, and easy-to-handle oxidant, making it suitable for scalable synthesis.[8]

-

Potassium Iodide: This acts as a catalyst to facilitate the oxidative cyclization process.

PART 2: Synthetic Utility and Strategic Applications

The true power of this compound lies in its role as a versatile intermediate for the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4][10]

Key Reaction Pathways

The presence of both an amino and an ester group allows for selective and sequential functionalization.

Caption: Key synthetic transformations of this compound.

Functionalization of the Amino Group

The amino group serves as a primary site for introducing diversity.

2.2.1. N-Acylation and N-Sulfonylation

The nucleophilic amino group readily reacts with acyl chlorides, sulfonyl chlorides, or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form stable amide and sulfonamide linkages. This is a fundamental step in building out molecular complexity and is crucial for structure-activity relationship (SAR) studies.[10]

2.2.2. Schiff Base Formation and Reductive Amination

Condensation with aldehydes or ketones yields Schiff bases (imines), which can be subsequently reduced to secondary amines using reducing agents like sodium borohydride or sodium triacetoxyborohydride. This pathway is instrumental in introducing various alkyl or aryl-alkyl substituents.

Modification of the Ester Group

The ethyl ester provides a handle for a different set of chemical modifications.

2.3.1. Hydrolysis to Carboxylic Acid

Saponification of the ester using a base such as lithium hydroxide or sodium hydroxide in an aqueous-organic solvent mixture yields the corresponding carboxylic acid. This transformation is often a prelude to amide bond formation.

2.3.2. Amide Bond Formation

The resulting carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a diverse library of amides. This is a cornerstone of modern medicinal chemistry for exploring interactions with biological targets.

Applications in Bioactive Molecule Synthesis

The 1,3,4-oxadiazole moiety is a key component in numerous compounds with a broad spectrum of biological activities.[1][2][3][11][12] this compound serves as a critical starting material for the synthesis of compounds with potential:

The ability to readily modify both the amino and carboxylate positions allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.[10]

Caption: A generalized workflow for utilizing the starting material in a drug discovery program.

PART 3: Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for innovation in the life sciences. Its straightforward synthesis and the presence of two orthogonal functional groups provide a robust platform for the rapid and efficient generation of diverse chemical libraries.[10] As researchers continue to explore the vast chemical space, the demand for such versatile and well-characterized starting materials will undoubtedly grow. The insights and protocols presented in this guide are intended to empower researchers to fully leverage the potential of this valuable scaffold in their pursuit of novel therapeutics and other advanced chemical applications.

References

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Google Vertex AI.

- This compound. (n.d.). Chem-Impex.

- Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry.

- Possible applications of 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.

- Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. (2013). PubMed Central.

- This compound 97 4970-53-0. (n.d.). Sigma-Aldrich.

- 5-Amino-1,3,4-oxadiazole-2-carboxylic acid ethyl ester | CAS 4970-53-0. (n.d.). Santa Cruz Biotechnology.

- This compound 97 4970-53-0. (n.d.). Sigma-Aldrich.

- This compound丨CAS 4970-53-0. (n.d.). Hangzhou Leap Chem Co., Ltd..

- Ethyl 5-amino-1, 3, 4-oxadiazole-2-carboxylate, min 97%, 1 gram. (n.d.). CP Lab Chemicals.

- 5-Amino-1,3,4-oxadiazole-2-carboxylic acid ethyl ester. (n.d.). Oakwood Chemical.

- Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. (2006). ResearchGate.

- A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. (2019). National Institutes of Health.

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. rroij.com [rroij.com]

- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 5-Amino-1,3,4-oxadiazole-2-carboxylic acid ethyl ester [oakwoodchemical.com]

- 8. researchgate.net [researchgate.net]

- 9. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. leapchem.com [leapchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Ascendant Role of 1,3,4-Oxadiazole Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole nucleus, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties contribute to favorable interactions with various biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of 1,3,4-oxadiazole derivatives, with a focus on their applications in anticancer, antimicrobial, and anti-inflammatory drug discovery.

A Versatile Core for Diverse Biological Activities

Derivatives of 1,3,4-oxadiazole have demonstrated a remarkable range of biological activities, making them a focal point of research in the quest for novel therapeutic agents.[1][2][3] These compounds are being extensively investigated for their potential as:

-

Anticancer Agents: Exhibiting cytotoxicity against various cancer cell lines through mechanisms such as the inhibition of enzymes like histone deacetylase (HDAC), telomerase, and topoisomerase.[4][5]

-

Antimicrobial Agents: Showing efficacy against a range of bacteria and fungi.[6][7][8]

-

Anti-inflammatory Agents: Demonstrating potential in mitigating inflammatory responses.[9][10][11]

-

Antiviral, Antidiabetic, and Antihypertensive Agents: Expanding the therapeutic potential of this versatile scaffold.